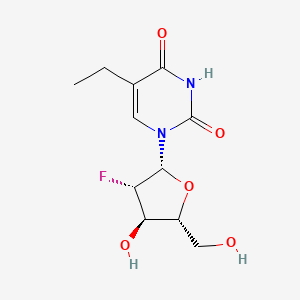

1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil

概要

説明

準備方法

2'-フルオロ-5-エチルアラビノシルウラシルの合成は、通常、次の手順を含みます。

出発物質: 合成は、5-エチルウラシルや2-デオキシ-2-フルオロ-D-アラビノフラノースなどの適切な出発物質の選択から始まります。

グリコシル化反応: 合成における重要なステップは、グリコシル化反応であり、ここで、5-エチルウラシルを酸性条件下で2-デオキシ-2-フルオロ-D-アラビノフラノースとカップリングして、ヌクレオシドアナログを形成します。

化学反応の分析

2'-フルオロ-5-エチルアラビノシルウラシルは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、対応する酸化生成物を形成することができます。

還元: 還元反応を実行して、化合物に存在する官能基を修飾することができます。

これらの反応で一般的に使用される試薬や条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アジ化ナトリウムなどの求核剤などがあります。これらの反応から生成される主要な生成物は、使用される特定の試薬や条件によって異なります。

4. 科学研究の用途

化学: ヌクレオシドアナログとその酵素やその他の生体分子との相互作用を研究するための貴重なツールとしての役割を果たします。

生物学: この化合物は、ヌクレオシドアナログの作用機序と細胞プロセスへの影響を理解するために研究で使用されています。

科学的研究の応用

Chemistry: It serves as a valuable tool in the study of nucleoside analogs and their interactions with enzymes and other biomolecules.

Biology: The compound is used in research to understand the mechanisms of action of nucleoside analogs and their effects on cellular processes.

作用機序

2'-フルオロ-5-エチルアラビノシルウラシルの作用機序には、複製中のDNAへの組み込みが含まれ、その結果、DNA合成と細胞増殖が阻害されます。 この化合物は、DNAポリメラーゼなどのDNA複製に関与する特定の酵素を標的とし、その正常な機能を阻害します . これにより、腫瘍細胞の増殖と増殖が阻害されます。

6. 類似の化合物との比較

2'-フルオロ-5-エチルアラビノシルウラシルは、その特定の構造修飾により、独特の生物学的特性が付与されているため、ヌクレオシドアナログの中でもユニークです。類似の化合物には、次のものがあります。

2'-フルオロ-2'-デオキシウリジン: 2'位にフッ素原子を持つ別のヌクレオシドアナログ。

5-エチル-2'-デオキシウリジン: ウラシル塩基の5位にエチル基を持つ化合物。

2'-フルオロ-5-メチル-2'-デオキシウリジン: 2'位にフッ素原子と5位にメチル基の両方を持つヌクレオシドアナログ.

これらの化合物は、化学構造と生物学的活性においていくつかの類似性を共有していますが、特定の修飾とその結果生じる特性が異なります。

類似化合物との比較

2’-Fluoro-5-ethylarabinosyluracil is unique among nucleoside analogs due to its specific structural modifications, which confer distinct biological properties. Similar compounds include:

2’-Fluoro-2’-deoxyuridine: Another nucleoside analog with a fluorine atom at the 2’ position.

5-Ethyl-2’-deoxyuridine: A compound with an ethyl group at the 5 position of the uracil base.

2’-Fluoro-5-methyl-2’-deoxyuridine: A nucleoside analog with both a fluorine atom at the 2’ position and a methyl group at the 5 position.

These compounds share some similarities in their chemical structure and biological activity but differ in their specific modifications and resulting properties.

生物活性

1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil (FEAU) is a nucleoside analog with significant antiviral properties, particularly against herpesviruses. This article explores its biological activity, mechanisms of action, research findings, and potential therapeutic applications.

Overview of FEAU

FEAU is a modified nucleoside that incorporates a fluorine atom at the 2' position of the arabinofuranosyl sugar moiety. This modification enhances its antiviral potency compared to other nucleoside analogs. FEAU is primarily recognized for its selective inhibition of herpes simplex virus (HSV) and simian virus infections.

The antiviral activity of FEAU is primarily attributed to its requirement for phosphorylation by viral thymidine kinase (TK). Once phosphorylated, FEAU competes with natural substrates for incorporation into viral DNA, leading to chain termination during viral replication. This mechanism is similar to that of other nucleoside analogs like acyclovir (ACV) but with enhanced potency against certain strains of HSV.

Antiviral Potency

FEAU has demonstrated remarkable efficacy in vitro against various herpesviruses:

- Herpes Simplex Virus Type 1 (HSV-1) : FEAU exhibits comparable potency to ACV, with an effective concentration (EC50) significantly lower than conventional antiviral drugs .

- Herpes Simplex Virus Type 2 (HSV-2) : Studies indicate that FEAU has up to ten times greater potency than ACV against HSV-2, highlighting its potential as a superior therapeutic option .

Comparative Efficacy

In comparative studies, FEAU was found to be approximately 100 times more potent than conventional antiviral agents in inhibiting viral replication. This was evidenced through plaque reduction assays in Vero cells, where FEAU effectively reduced plaque formation at lower concentrations than ACV and ganciclovir (GCV) .

Case Studies

Several studies have highlighted the clinical relevance of FEAU:

- Case Study on B Virus : A study involving macaque models demonstrated that FEAU was effective against Macacine herpesvirus 1 (B virus), which poses significant risks in zoonotic transmission to humans. The study indicated that FEAU could serve as a potential treatment for advanced B virus infections due to its high potency and selectivity .

- Toxicity Assessment : While other nucleoside analogs have shown toxicity at elevated doses, initial assessments suggest that FEAU does not exhibit cytotoxicity at concentrations up to 10 μM in Vero cell lines, indicating a favorable safety profile for further clinical exploration .

Data Summary

| Parameter | FEAU | Acyclovir (ACV) | Ganciclovir (GCV) |

|---|---|---|---|

| EC50 against HSV-1 | Low | Moderate | Moderate |

| EC50 against HSV-2 | Very Low | High | Moderate |

| Cytotoxicity in Vero cells | None up to 10 μM | Present at high doses | Present at high doses |

| Mechanism | TK-dependent | TK-dependent | TK-dependent |

Potential Therapeutic Applications

Given its potent antiviral activity and favorable safety profile, FEAU is being investigated for several therapeutic applications:

- Treatment of Herpes Simplex Infections : Its high efficacy against both HSV-1 and HSV-2 positions it as a promising candidate for treating herpes infections.

- Zoonotic Virus Management : Its effectiveness against B virus suggests potential use in managing zoonotic herpesvirus infections in primate handlers and researchers.

- Future Research Directions : Ongoing studies aim to explore the full spectrum of antiviral activity of FEAU against other viruses and its potential use in combination therapies.

特性

IUPAC Name |

5-ethyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h3,6-8,10,15-16H,2,4H2,1H3,(H,13,17,18)/t6-,7+,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFJAJRDLUUIOA-IBCQBUCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30232433 | |

| Record name | 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83546-42-3 | |

| Record name | 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083546423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-DEOXY-2-FLUOROARABINOFURANOSYL)-5-ETHYLURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AGF6PBM87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。